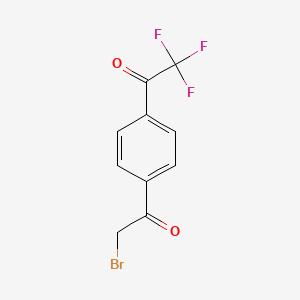

4-(Trifluoroacetyl)phenacyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Trifluoroacetyl)phenacyl bromide” is an organic compound . It is a derivative of phenacyl bromide, which is a good, inexpensive, versatile, and efficient intermediate for the synthesis of various materials .

Synthesis Analysis

Phenacyl bromide analogs, including “4-(Trifluoroacetyl)phenacyl bromide”, have been used as versatile organic intermediates for the synthesis of heterocyclic compounds via multicomponent reactions . These reactions have been provided with significant advantages in saving time and energy and a friendly organic and medicinal chemistry environment .Molecular Structure Analysis

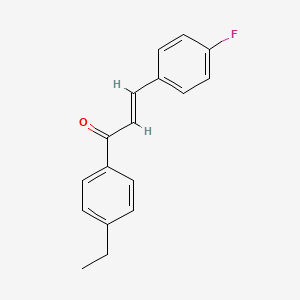

The molecular formula of “4-(Trifluoroacetyl)phenacyl bromide” is C9H6BrF3O . The molecular weight is 267.04 .Chemical Reactions Analysis

Phenacyl bromides, including “4-(Trifluoroacetyl)phenacyl bromide”, have been applied and considered a significant, sustainable, and excellent component in synthetic protocols of heterocyclic compounds and pharmaceutical agents . They are frequently used as a starting material in synthesizing these compounds .Physical And Chemical Properties Analysis

“4-(Trifluoroacetyl)phenacyl bromide” is a white powder or crystal . It has a melting point of 45 °C and a predicted boiling point of 264.2±40.0 °C . The predicted density is 1.592±0.06 g/cm3 .科学的研究の応用

Synthesis of Heterocyclic Compounds

4-(Trifluoroacetyl)phenacyl bromide: is a versatile intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry for designing novel bioactive molecules. The compound’s role in multicomponent reactions allows for the efficient synthesis of complex molecules, which is essential in drug discovery and development .

Multicomponent Reactions (MCRs)

In organic chemistry, MCRs are elegant tools for constructing complex molecular structures4-(Trifluoroacetyl)phenacyl bromide serves as an efficient component in MCRs due to its reactivity, providing significant advantages in terms of time and energy savings, as well as environmental friendliness .

Pharmaceutical Agent Synthesis

The compound is used as an intermediate in the synthesis protocols of pharmaceutical agents. Its multifaceted structure allows for the creation of diverse and sustainable pharmaceutical compounds, contributing to the advancement of medicinal chemistry .

Development of Bioactive Heterocycle Compounds

Chemists utilize 4-(Trifluoroacetyl)phenacyl bromide to develop new methods for creating biologically important heterocyclic scaffolds. These scaffolds are foundational structures for many drugs and are vital for treating various diseases .

Environmental Health Solutions

The scientific community leverages this compound to address health and hygiene problems, including those of a pandemic nature. It aids in the rapid synthesis of drugs, helping to prevent shortages during health crises .

Reduction of Venomous Wastes

In the pursuit of greener chemistry, 4-(Trifluoroacetyl)phenacyl bromide is applied to minimize the production of harmful by-products. This aligns with the global initiative to reduce the environmental impact of chemical synthesis .

Safety and Hazards

“4-(Trifluoroacetyl)phenacyl bromide” can cause severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of exposure, immediately call a POISON CENTER or doctor/physician .

将来の方向性

Phenacyl bromide analogs, including “4-(Trifluoroacetyl)phenacyl bromide”, have been explored for the synthesis of various materials due to the increased interest in heterocyclic compounds over the past decade . The scientific community, especially the chemical community, is called upon to provide solutions, either by synthesizing drugs or by producing existing drugs faster so shortages will not occur . Therefore, the future directions of “4-(Trifluoroacetyl)phenacyl bromide” could be in the development of new methods to make various biologically important heterocyclic scaffolds .

作用機序

Target of Action

4-(Trifluoroacetyl)phenacyl bromide is a versatile organic intermediate used in the synthesis of heterocyclic compounds . It is primarily targeted towards the creation of these compounds, which have a wide range of applications in pharmaceutical and organic chemistry .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it has been used as a starting material in the synthesis of heterocyclic compounds via multicomponent reactions . The exact mode of action can vary depending on the specific reaction and the other compounds involved.

Biochemical Pathways

The exact biochemical pathways affected by 4-(Trifluoroacetyl)phenacyl bromide can vary depending on the specific reaction it is involved in. As an intermediate, it plays a crucial role in the synthesis of various heterocyclic compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties.

Result of Action

The primary result of the action of 4-(Trifluoroacetyl)phenacyl bromide is the synthesis of various heterocyclic compounds . These compounds have a wide range of potential effects at the molecular and cellular level, depending on their specific structures and properties.

特性

IUPAC Name |

1-[4-(2-bromoacetyl)phenyl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c11-5-8(15)6-1-3-7(4-2-6)9(16)10(12,13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZXFFWUMWFTRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778317.png)

![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)

![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)

![13-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one](/img/structure/B2778337.png)

![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)